Cas no 1075240-43-5 (Omadacycline tosylate)

Omadacycline tosylate is a tetracycline-class antibiotic derived from minocycline, formulated as a tosylate salt to enhance stability and solubility. It exhibits broad-spectrum activity against Gram-positive, Gram-negative, atypical, and anaerobic pathogens, including drug-resistant strains like MRSA and VRE. Its mechanism involves binding to the 30S ribosomal subunit, inhibiting protein synthesis. Omadacycline tosylate is notable for its oral and intravenous bioavailability, making it suitable for acute bacterial skin infections and community-acquired pneumonia. The compound demonstrates a favorable safety profile with minimal drug-drug interactions and no requirement for dose adjustment in renal impairment. Its structural modifications reduce tetracycline-specific resistance mechanisms, ensuring efficacy against resistant isolates.
Omadacycline tosylate structure
Omadacycline tosylate structure
商品名:Omadacycline tosylate
CAS番号:1075240-43-5
MF:C36H48N4O10S
メガワット:728.8521
MDL:MFCD28167752
CID:2601490
PubChem ID:54746485

Omadacycline tosylate 化学的及び物理的性質

名前と識別子

    • Omadacycline (tosylate)
    • Amadacycline tosylate
    • PTK 0796 tosylate
    • PTK-0796 tosylate
    • Omadacycline tosylate
    • Omadacycline tosylate [USAN]
    • PTK 0796
    • 5658Y89YCD
    • Omadacycline tosylate (USAN)
    • Amadacyclin tosylate
    • Omadacycline tosilate
    • Nuzyra (TN)
    • Omadacycline p-Toluenesulfonate
    • s8
    • s8871
    • B3262
    • D09940
    • Q27261373
    • AC-33241
    • (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid
    • 2-NAPHTHACENECARBOXAMIDE, 4,7-BIS(DIMETHYLAMINO)-9-(((2,2- DIMETHYLPROPYL)AMINO)METHYL)-1,4,4A,5,5A,6,11,12A-OCTAHYDRO-3,10,12,12A- TETRAHYDROXY-1,11-DIOXO-, (4S,4AS,5AR,12AS)-, 4-METHYLBENZENESULFONATE (1:1)
    • CHEMBL2103854
    • EX-A4608
    • OMADACYCLINE TOSYLATE [ORANGE BOOK]
    • DTXSID501027686
    • 2-Naphthacenecarboxamide, 4,7-bis(dimethylamino)-9-(((2,2-dimethylpropyl)amino)methyl)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a- tetrahydroxy-1,11-dioxo-, (4S,4aS,5aR,12aS)-, 4-methylbenzenesulfonate (1:1)
    • (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-9-((neopentylamino)methyl)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide 4-methylbenzenesulfonate
    • DA-66335
    • F78031
    • HY-14865B
    • (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-9-{((2,2-dimethylpropyl)amino)methyl}-3,10,12,12a- tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide mono(4-methybenzenesulfonate) (salt)
    • 1075240-43-5
    • MS-31262
    • UNII-5658Y89YCD
    • AKOS030526239
    • OMADACYCLINE TOSILATE [WHO-DD]
    • (4S,4AS,5AR,12AS)-4,7-BIS(DIMETHYLAMINO)-9-(((2,2-DIMETHYLPROPYL)AMINO)METHYL)- 3,10,12,12A- TETRAHYDROXY-1,11-DIOXO-1,4,4A,5,5A,6,11,12A-OCTAHYDROTETRACENE-2- CARBOXAMIDE MONO(4-METHYBENZENESULFONATE) (SALT)
    • OMADACYCLINE TOSYLATE [MI]
    • PTK-0796
    • MDL: MFCD28167752
    • インチ: 1S/C29H40N4O7.C7H8O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-6-2-4-7(5-3-6)11(8,9)10/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);2-5H,1H3,(H,8,9,10)/t13-,16-,21-,29-;/m0./s1
    • InChIKey: CSLDSXNLUZXVTF-XGLFQKEBSA-N
    • ほほえんだ: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(=O)O[H].O([H])[C@@]12C(=C(C(N([H])[H])=O)C([C@]([H])([C@]1([H])C([H])([H])[C@]1([H])C([H])([H])C3=C(C([H])=C(C([H])([H])N([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(=C3C(=C1C2=O)O[H])O[H])N(C([H])([H])[H])C([H])([H])[H])N(C([H])([H])[H])C([H])([H])[H])=O)O[H]

計算された属性

  • せいみつぶんしりょう: 728.30911491 g/mol
  • どういたいしつりょう: 728.30911491 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 7
  • 水素結合受容体数: 13
  • 重原子数: 51
  • 回転可能化学結合数: 8
  • 複雑さ: 1350
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 239
  • ぶんしりょう: 728.9

Omadacycline tosylate セキュリティ情報

  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Omadacycline tosylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57852-10mg
Omadacycline tosylate
1075240-43-5 98%
10mg
¥4045.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57852-50mg
Omadacycline tosylate
1075240-43-5 98%
50mg
¥13486.00 2023-09-07
ChemScence
CS-2465-5mg
Omadacycline (tosylate)
1075240-43-5 99.37%
5mg
$312.0 2022-04-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57852-2mg
Omadacycline tosylate
1075240-43-5 98%
2mg
¥1438.00 2023-09-07
S e l l e c k ZHONG GUO
S8871-2mg
Omadacycline tosylate
1075240-43-5 99.58%
2mg
¥1285.98 2023-09-15
MedChemExpress
HY-14865B-50mg
Omadacycline tosylate
1075240-43-5 99.37%
50mg
¥11520 2023-08-31
Biosynth
FO172770-25 mg
Omadacycline tosylate
1075240-43-5
25mg
$2,200.00 2023-01-04
Biosynth
FO172770-10 mg
Omadacycline tosylate
1075240-43-5
10mg
$1,270.50 2023-01-04
MedChemExpress
HY-14865B-10mg
Omadacycline tosylate
1075240-43-5 99.37%
10mg
¥3840 2024-04-21
DC Chemicals
DC10365-1g
Omadacycline (tosylate)
1075240-43-5 >98%
1g
$2450.0 2023-09-15

Omadacycline tosylate 関連文献

Omadacycline tosylateに関する追加情報

Introduction to Omadacycline tosylate (CAS No. 1075240-43-5) in Modern Chemical and Biomedical Research

Omadacycline tosylate, a derivative of the tetracycline class of antibiotics, represents a significant advancement in the field of chemical and biomedical research. With the CAS number 1075240-43-5, this compound has garnered attention for its unique pharmacological properties and potential applications in treating resistant bacterial infections. The tosylate salt form enhances the solubility and bioavailability of omadacycline, making it a promising candidate for therapeutic development.

The chemical structure of Omadacycline tosylate incorporates a modified chromophore that distinguishes it from other tetracyclines. This modification contributes to its broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as atypical pathogens. The compound's ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit has been extensively studied, revealing mechanisms that may explain its enhanced efficacy in treating multidrug-resistant infections.

Recent research has highlighted the compound's potential in addressing challenges posed by antibiotic-resistant bacteria. Studies have demonstrated that Omadacycline tosylate exhibits superior efficacy against methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus* (VRE) strains. Furthermore, its stability in acidic environments allows for oral administration, which is particularly advantageous for patients with gastrointestinal issues that may compromise the absorption of other antibiotics.

The pharmacokinetic profile of Omadacycline tosylate has been carefully evaluated in clinical trials. Unlike traditional tetracyclines, this derivative demonstrates prolonged half-life and reduced renal clearance, allowing for less frequent dosing. This feature improves patient compliance and reduces the burden of medication management. Additionally, preliminary data suggest that Omadacycline tosylate may have a lower risk of inducing bacterial resistance compared to first-generation tetracyclines, making it a valuable asset in combating rising resistance rates.

In vitro studies have also revealed intriguing insights into the mechanism of action of Omadacycline tosylate. Researchers have observed that the compound not only inhibits bacterial growth but also modulates host immune responses. This dual mechanism suggests that Omadacycline tosylate could be particularly effective in treating infections associated with chronic inflammation or immunosuppression. Such findings open up new avenues for therapeutic applications beyond conventional antibiotic treatment.

The synthesis and optimization of Omadacycline tosylate have been driven by advancements in synthetic chemistry and computational modeling. The use of high-throughput screening techniques has enabled researchers to identify structural modifications that enhance potency and reduce side effects. These efforts have led to the development of more refined derivatives with improved pharmacological profiles. The collaboration between academic institutions and pharmaceutical companies has been instrumental in translating these findings into clinical practice.

As interest in novel antibiotics grows, Omadacycline tosylate stands out as a compelling candidate for further development. Its unique properties make it well-suited for addressing emerging infectious diseases and resistant bacterial strains. Ongoing clinical trials are expected to provide additional evidence supporting its efficacy and safety in treating a wide range of infections. The potential impact of Omadacycline tosylate on global health underscores the importance of continued research and innovation in antibiotic development.

The future of Omadacycline tosylate may also involve combination therapies with other antimicrobial agents or non-antibiotic drugs designed to complement its effects. Such approaches could help mitigate the rise of resistance by targeting multiple pathways simultaneously. Additionally, advancements in drug delivery systems may further enhance the therapeutic potential of Omadacycline tosylate, allowing for targeted release and improved patient outcomes.

In conclusion, Omadacycline tosylate (CAS No. 1075240-43-5) represents a significant advancement in antibiotic therapy with promising applications in modern chemical and biomedical research. Its unique pharmacological properties, enhanced solubility, and potential to address resistant infections position it as a key player in combating global health challenges related to infectious diseases. As research continues, further insights into its mechanisms of action and therapeutic potential are expected to emerge, solidifying its role as a cornerstone in next-generation antibiotic development.

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